3-(3-(Trifluoromethl)phenyl-N-(R)-1-(naphthalen-1-yl)ethyl)prop-2-en-1-amine

Overview

Description

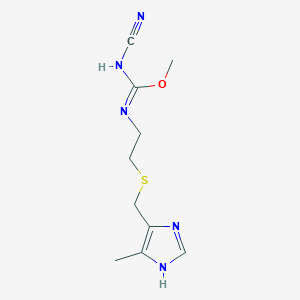

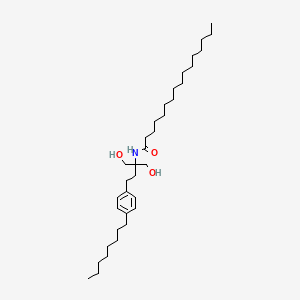

3-(3-(Trifluoromethl)phenyl-N-®-1-(naphthalen-1-yl)ethyl)prop-2-en-1-amine, also known by its synonyms (R,E)-N-(1-(Naphthalen-1-yl)ethyl)-3-(3-(trifluromethyl)phenyl)prop-2-en-1-amine hydrochloride and ®-a-Methyl-N-[3-(3-(trifluoromethyl)phenyl)propylene]-1-naphthalenemethane amine hydrochloride, is a chemical compound with the CAS Number 955373-56-5 . It appears as a white to off-white powder .

Synthesis Analysis

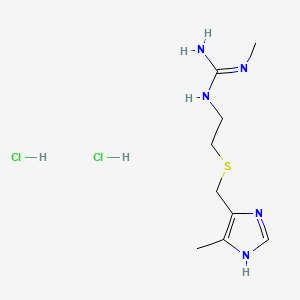

The synthesis of this compound involves several steps. One method involves the reduction of an unsaturated base in the presence of palladium on carbon for 16 hours at room temperature . Another method involves heating a mixture of the compound with PdCl2 in ethanol up to reflux temperature and adding formic acid . Yet another method involves a suspension of the compound as its hydrochloride salt and zinc powder in a 1:1 methanol/water mixture .Molecular Structure Analysis

The chemical formula of this compound is C22H20F3N·HCl . Its molecular weight is 391.86 .Chemical Reactions Analysis

The compound can undergo several reactions. For instance, it can be reduced in the presence of hydrogen and palladium on carbon . It can also react with formic acid in the presence of palladium dichloride . Additionally, it can react with hydrogen chloride and water in the presence of zinc .Physical And Chemical Properties Analysis

The compound is a white to off-white powder . Its purity, as determined by HPLC, is a minimum of 98% .Scientific Research Applications

Synthesis and Chemical Analysis

- Efficient Synthesis Related to Cinacalcet Hydrochloride : Research shows efficient methods to synthesize substances related to cinacalcet hydrochloride, which include derivatives of 3-(3-(Trifluoromethl)phenyl-N-(R)-1-(naphthalen-1-yl)ethyl)prop-2-en-1-amine. These compounds are prepared from commercially available materials and characterized by spectral data (Lei et al., 2014).

Biological and Pharmacological Studies

- Antibacterial Activity : Compounds structurally related to this compound, specifically derivatives of naphthalen-1-yl-ethyl, have demonstrated antibacterial activity. This includes a study on ethyl-7-methyl-3-(naphthalen-2-yl)-5-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate derivatives showing in vitro antibacterial effectiveness (Patel & Patel, 2017).

Computational and Theoretical Chemistry

- Aromatic Nucleophilic Substitution Reaction Study : Computational studies on derivatives of this compound, such as the study on 1-dimethylamino-2,4-bis(trifluoroacetyl)-naphthalene with amines, offer insights into reaction mechanisms and reactivity order in nucleophilic substitution reactions (Ota et al., 2018).

Photophysical Properties

- Photophysical Properties Analysis : The study of compounds like this compound includes analysis of photophysical properties. For example, ground and excited-state electronic interactions in poly(propylene amine) dendrimers functionalized with naphthyl units show significant insights into photophysical behaviors (Pina et al., 2004).

Safety and Hazards

Mechanism of Action

Target of Action

Cinacalcet Impurity C, also known as “3-(3-(Trifluoromethl)phenyl-N-®-1-(naphthalen-1-yl)ethyl)prop-2-en-1-amine” or “(E)-N-[(1R)-1-naphthalen-1-ylethyl]-3-[3-(trifluoromethyl)phenyl]prop-2-en-1-amine”, primarily targets the calcium-sensing receptors (CaSRs) . These receptors play a crucial role in maintaining calcium homeostasis in the body .

Mode of Action

Cinacalcet Impurity C acts as a calcimimetic . It increases the sensitivity of the CaSRs to activation by extracellular calcium, resulting in the inhibition of parathyroid hormone (PTH) secretion . The reduction in PTH is associated with a concomitant decrease in serum calcium levels .

Biochemical Pathways

The primary biochemical pathway affected by Cinacalcet Impurity C is the regulation of calcium homeostasis . By inhibiting PTH secretion, it prevents the mobilization of calcium from bone and reabsorption of calcium in the kidneys, thereby reducing serum calcium levels .

Pharmacokinetics

Following oral administration, peak plasma concentrations of Cinacalcet occur within 2–6 hours . The absolute bioavailability is 20–25%, and administration of Cinacalcet with low- or high-fat meals increases exposure . The terminal elimination half-life is 30–40 hours, and steady-state concentrations are achieved within 7 days . Cinacalcet is extensively metabolized by multiple hepatic cytochrome P450 (CYP) enzymes (primarily 3A4, 2D6 and 1A2) with <1% of the parent drug excreted in the urine .

Result of Action

The primary molecular effect of Cinacalcet Impurity C is the increased sensitivity of CaSRs, leading to decreased PTH secretion . On a cellular level, this results in decreased mobilization of calcium from bone and decreased reabsorption of calcium in the kidneys, leading to a decrease in serum calcium levels .

Action Environment

The action of Cinacalcet Impurity C can be influenced by various environmental factors. For instance, the presence of food can increase its bioavailability . Moderate or severe hepatic impairment can increase the exposure to the drug . Therefore, the patient’s hepatic and renal function, as well as their diet, can influence the drug’s action, efficacy, and stability.

Properties

IUPAC Name |

(E)-N-[(1R)-1-naphthalen-1-ylethyl]-3-[3-(trifluoromethyl)phenyl]prop-2-en-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20F3N/c1-16(20-13-5-10-18-9-2-3-12-21(18)20)26-14-6-8-17-7-4-11-19(15-17)22(23,24)25/h2-13,15-16,26H,14H2,1H3/b8-6+/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFYGIZJPNJFYOP-IQIBNGDESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC2=CC=CC=C21)NCC=CC3=CC(=CC=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC2=CC=CC=C21)NC/C=C/C3=CC(=CC=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.